molecular formula C8H4ClN3O2 B1529539 5-Chloro-3-nitro-1,6-naphthyridine CAS No. 1211534-54-1

5-Chloro-3-nitro-1,6-naphthyridine

Cat. No.: B1529539
CAS No.: 1211534-54-1
M. Wt: 209.59 g/mol
InChI Key: VLEUDDDQWNSCTP-UHFFFAOYSA-N
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Description

5-Chloro-3-nitro-1,6-naphthyridine is a useful research compound. Its molecular formula is C8H4ClN3O2 and its molecular weight is 209.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

5-Chloro-3-nitro-1,6-naphthyridine and its derivatives have been a focus in the field of chemical synthesis and reactivity. Research has explored various methods for aminating naphthyridines, leading to the formation of amino derivatives with potential applications in further chemical syntheses (Woźniak et al., 2010). Additionally, studies on the regioselectivity of SNH reactions of naphthyridines with chloromethyl phenyl sulfone have been reported, contributing to the understanding of nucleophilic substitution reactions in these compounds (Grzegożek et al., 1991).

Antibacterial Properties

Certain derivatives of this compound have been studied for their antibacterial properties. For instance, the synthesis of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which includes derivatives with chloro and cyano groups, has demonstrated potential in vitro antibacterial activity and efficacy in treating systemic infections (Matsumoto et al., 1984).

Topoisomerase-I Targeting Activity and Cytotoxicity

The modification of naphthyridine derivatives, such as by nitro and amino substitution in the D-ring, has shown significant impact on their topoisomerase-I targeting activity and cytotoxicity. These properties are crucial for the development of antitumor drugs. Research in this area has revealed that certain derivatives exhibit greater activity and cytotoxicity than known drugs like camptothecin (Singh et al., 2003).

Synthesis of Antimicrobial Agents

Further research into the synthesis of naphthyridine derivatives has led to the development of compounds with potential antimicrobial activities. Studies have focused on synthesizing various substituted naphthyridine carboxylic acids and evaluating their antibacterial properties (Suzuki et al., 1980).

Quantum-Chemical Studies

Quantum-chemical studies have been conducted to understand the regioselectivity in the reactions of this compound derivatives. These studies provide insights into the geometries and heats of formation of intermediate compounds, aiding in the prediction of reaction outcomes (Grzegożek & Szpakiewicz, 2005).

Picric Acid Detection in Aqueous Media

1,8-Naphthyridine-based sensors, including derivatives of this compound, have been utilized for the detection of nitroaromatic compounds like picric acid in aqueous media. This application is significant for environmental monitoring and safety (Chahal & Sankar, 2015).

Properties

IUPAC Name

5-chloro-3-nitro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)4-11-7(6)1-2-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEUDDDQWNSCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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